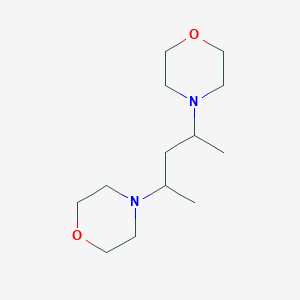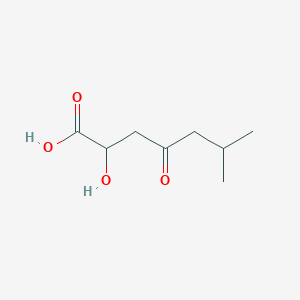
2-Hydroxy-6-methyl-4-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methyl-4-oxoheptanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of heptanoic acid, characterized by the presence of a hydroxyl group at the second position, a methyl group at the sixth position, and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-4-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6-methylheptanoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the keto group at the fourth position.
Another approach involves the hydroxylation of 6-methyl-4-oxoheptanoic acid using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide. This method introduces the hydroxyl group at the second position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-4-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the second position can be oxidized to form a keto group, resulting in the formation of 2,4-Dioxo-6-methylheptanoic acid.
Reduction: The keto group at the fourth position can be reduced to form 2-Hydroxy-6-methylheptanoic acid.
Substitution: The hydroxyl group can undergo substitution reactions with halogens or other nucleophiles to form derivatives such as 2-Chloro-6-methyl-4-oxoheptanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: 2,4-Dioxo-6-methylheptanoic acid.
Reduction: 2-Hydroxy-6-methylheptanoic acid.
Substitution: 2-Chloro-6-methyl-4-oxoheptanoic acid.
Scientific Research Applications
2-Hydroxy-6-methyl-4-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methyl-4-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxoheptanoic acid: Lacks the hydroxyl group at the second position.
2-Hydroxyheptanoic acid: Lacks the keto group at the fourth position.
2-Methyl-6-oxoheptanoic acid: Lacks the hydroxyl group at the second position.
Uniqueness
2-Hydroxy-6-methyl-4-oxoheptanoic acid is unique due to the presence of both a hydroxyl group at the second position and a keto group at the fourth position. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
CAS No. |
89966-34-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(9)4-7(10)8(11)12/h5,7,10H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SIMDGJLEPWEPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


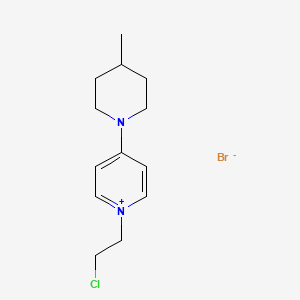
![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
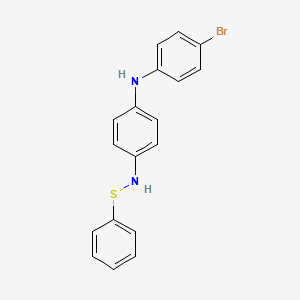

![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)
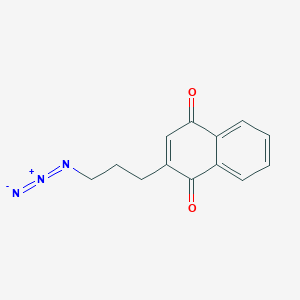

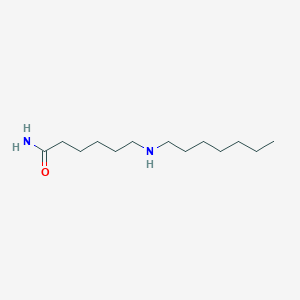
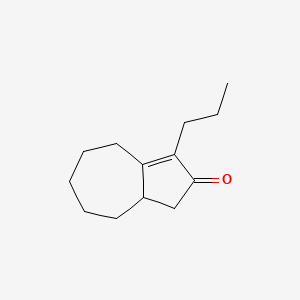
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
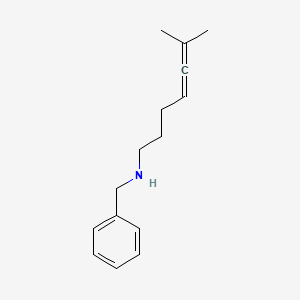
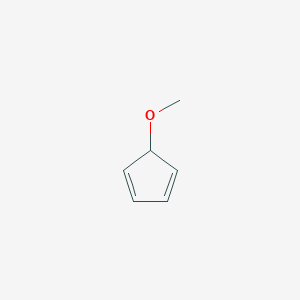
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
